2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)
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Overview
Description
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 3,6-dimethylbenzo[g]isoquinoline.
Preparation Methods
The synthesis of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) involves several steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-Trinitrophenol.
Synthesis of 3,6-dimethylbenzo[g]isoquinoline: This involves the cyclization of appropriate precursors under specific conditions.
Combination Reaction: The final step involves the combination of 2,4,6-Trinitrophenol with 3,6-dimethylbenzo[g]isoquinoline under controlled conditions to form the desired compound.
Industrial production methods for this compound would likely involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) undergoes various chemical reactions:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) has several applications in scientific research:
Chemistry: It can be used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Its unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) exerts its effects involves interactions with molecular targets and pathways. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, while the aromatic rings in 3,6-dimethylbenzo[g]isoquinoline can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions.
Comparison with Similar Compounds
2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and medicine.
3,6-dimethylbenzo[g]isoquinoline: A polycyclic aromatic hydrocarbon with applications in organic synthesis.
The uniqueness of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) lies in its combination of properties from both parent compounds, resulting in a compound with diverse applications and potential for further research.
Properties
CAS No. |
61171-25-3 |
---|---|
Molecular Formula |
C21H16N4O7 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3,6-dimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H13N.C6H3N3O7/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-9H,1-2H3;1-2,10H |
InChI Key |
YWOAWUQAJVOCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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